amino(1H-imidazol-2-yl)methanesulfinic acid
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Overview
Description
Amino(1H-imidazol-2-yl)methanesulfinic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its presence in various natural products and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino(1H-imidazol-2-yl)methanesulfinic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Amino(1H-imidazol-2-yl)methanesulfinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Amino(1H-imidazol-2-yl)methanesulfinic acid has a wide range of applications in scientific research:
Biology: The compound’s imidazole ring is a key structural component in many enzymes and receptors, making it valuable in biochemical studies.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which amino(1H-imidazol-2-yl)methanesulfinic acid exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding. Additionally, the sulfinic acid group can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, widely used in pharmaceuticals and as a buffer in biochemical research.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Benzimidazole: A fused ring system with applications in antifungal and antiparasitic drugs.
Uniqueness
Amino(1H-imidazol-2-yl)methanesulfinic acid is unique due to the presence of both an imidazole ring and a sulfinic acid group. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C4H7N3O2S |
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Molecular Weight |
161.19 g/mol |
IUPAC Name |
amino(1H-imidazol-2-yl)methanesulfinic acid |
InChI |
InChI=1S/C4H7N3O2S/c5-3(10(8)9)4-6-1-2-7-4/h1-3H,5H2,(H,6,7)(H,8,9) |
InChI Key |
HMBDGFYJHPDEER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(N)S(=O)O |
Origin of Product |
United States |
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